molecular formula C14H12ClNO3 B2543949 (4-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate CAS No. 338399-74-9

(4-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate

Cat. No. B2543949
CAS RN: 338399-74-9
M. Wt: 277.7
InChI Key: GVAXUBWJONYDAP-BQYQJAHWSA-N
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Description

The compound (4-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is a type of carbamate that is likely to possess interesting chemical and biological properties due to the presence of a chlorophenyl group and a furan moiety within its structure. Carbamates are a class of organic compounds that have wide-ranging applications, including use as insecticides, pharmaceuticals, and intermediates in organic synthesis. The chlorophenyl group is known for its role in enhancing biological activity, while the furan ring is a common motif in various bioactive molecules.

Synthesis Analysis

While the specific synthesis of (4-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is not detailed in the provided papers, the synthesis of related carbamates has been described. For instance, the synthesis of 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates involves the use of isocyanates derived from Fmoc-amino acids, resulting in crystalline solids that are fully characterized and used as building blocks for further chemical synthesis . This suggests that a similar approach could potentially be applied to synthesize the compound , using appropriate starting materials and isocyanate derivatives.

Molecular Structure Analysis

The molecular structure of carbamates is characterized by the presence of a carbamate group (–O(C=O)NH–), which is a key functional group that defines this class of compounds. The molecular structure is further influenced by substituents attached to the phenyl ring and the alkene linkage to the furan ring. The presence of a chloro substituent on the phenyl ring could affect the electron density and reactivity of the molecule, while the furan ring could contribute to the compound's aromaticity and potential interactions with biological targets .

Chemical Reactions Analysis

Carbamates typically undergo chemical reactions that involve the carbamate group. These reactions can include hydrolysis to form amines and carbon dioxide, as well as reactions with nucleophiles and electrophiles depending on the substituents present on the carbamate. The chlorophenyl group may participate in electrophilic aromatic substitution reactions, while the furan ring can undergo Diels-Alder reactions due to its diene character .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates like (4-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate are influenced by their molecular structure. The crystalline nature of related carbamates suggests that this compound may also exhibit crystallinity, which can be important for its isolation and purification . The presence of the chlorophenyl group could confer lipophilicity, potentially affecting the compound's solubility and distribution in biological systems. The furan ring could contribute to the compound's stability and reactivity, as furans are known to be relatively stable yet reactive in certain chemical environments .

Scientific Research Applications

Antimicrobial Activity

A study synthesized 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and their derivatives, which were screened for antimicrobial activity. The derivatives included various Schiff bases, indicating potential use in antimicrobial applications (Arora et al., 2013).

Anti-Pneumocystis Carinii Activity

Another research synthesized carbamate analogues of 2,5-bis(4-amidinophenyl)furan, including 4-fluorophenyl carbamate and 4-methoxyphenyl carbamate, and evaluated them as prodrugs against Pneumocystis carinii pneumonia (PCP). Some of these compounds showed improved activity and reduced toxicity compared to the parent drug (Rahmathullah et al., 1999).

Anti-Inflammatory and Antibacterial Agents

Research on novel pyrazoline derivatives containing 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4,5-dihydropyrazole demonstrated significant in vivo anti-inflammatory and in vitro antibacterial activity. This suggests their potential as molecular templates for developing anti-inflammatory drugs (Ravula et al., 2016).

Dye Synthesis and Fabric Application

A study synthesized disperse dyes derived from thiophene, including ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate. These dyes, when applied to polyester and nylon 6.6 fabrics, showed good levelness, excellent fastness to perspiration, and sublimation, indicating their application in the textile industry (Abolude et al., 2021).

Synthesis of Ethyl Carbamate Derivatives

A study involving the synthesis of ethyl carbamate derivatives used selenium chemistry. The results indicated potential applications in synthesizing various organic compounds (Bleasdale et al., 1994).

Fungicide Carrier Systems

Solid lipid nanoparticles and polymeric nanocapsules containing carbendazim and tebuconazole were developed for agricultural applications. These carriers showed high association efficiency and modified release profiles, suggesting their use in enhancing the effectiveness and reducing the toxicity of fungicides (Campos et al., 2015).

Analytical Studies of Organic Ligands

Research on furan ring-containing organic ligands, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, highlighted their chelating properties and antimicrobial activity, which could be significant in developing new pharmaceutical compounds (Patel, 2020).

properties

IUPAC Name

(4-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c15-12-5-3-11(4-6-12)10-19-14(17)16-8-7-13-2-1-9-18-13/h1-9H,10H2,(H,16,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAXUBWJONYDAP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CNC(=O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/NC(=O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate

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